Imipramine N-oxide monohydrate is a derivative of imipramine, a well-known tricyclic antidepressant. This compound is characterized by the presence of an N-oxide functional group, which significantly alters its pharmacological properties compared to the parent drug. The molecular formula for Imipramine N-oxide monohydrate is , with a molecular weight of approximately 320.5 g/mol. This compound is primarily utilized in research settings, particularly in pharmacokinetics and proteomics, due to its role as a labeled metabolite of imipramine .
The synthesis of Imipramine N-oxide monohydrate primarily involves the N-oxidation of imipramine. This process can be catalyzed by flavin-containing monooxygenase enzymes, which utilize NADPH and molecular oxygen to convert the tertiary amine into its corresponding N-oxide .
The molecular structure of Imipramine N-oxide monohydrate can be described by its chemical formula and various structural representations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 320.5 g/mol |
IUPAC Name | 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide; hydrate |
InChI | InChI=1S/C19H24N2O.H2O/c1-21(2,22)15... |
SMILES | CN+(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O |
These structural details indicate the presence of a nitrogen atom bonded to an oxygen atom, characteristic of N-oxides, which influences the compound's reactivity and biological activity .
Imipramine N-oxide monohydrate primarily undergoes oxidation reactions, particularly the conversion from imipramine through enzymatic or chemical pathways.
The oxidation process can be monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the N-oxide .
The mechanism by which Imipramine N-oxide exerts its effects is closely related to its parent compound, imipramine, which acts as a serotonin-norepinephrine reuptake inhibitor. The N-oxide form may exhibit altered pharmacokinetics and dynamics due to changes in solubility and receptor affinity.
Research indicates that the N-oxide metabolites often have faster onset times and reduced side effects compared to their parent compounds. This is attributed to their improved solubility and altered interaction with neurotransmitter systems .
Relevant analyses often include spectroscopic methods (e.g., IR, NMR) to characterize these properties further .
Imipramine N-oxide monohydrate serves several scientific purposes:
Its unique properties make it valuable for understanding drug interactions and efficacy in clinical settings .
The synthesis of Imipramine N-oxide represents a significant achievement in pharmaceutical chemistry, evolving from classical organic oxidation methods to modern catalytic techniques. Early synthetic routes relied heavily on peracid-mediated oxidation, employing reagents like meta-chloroperbenzoic acid (mCPBA) or peracetic acid to convert the tertiary amine functionality of imipramine to its N-oxide derivative. These methods, while effective, presented substantial challenges in regioselectivity control and generated stoichiometric amounts of acidic waste, complicating purification and reducing overall sustainability [9]. The discovery of Imipramine N-oxide as a pharmacologically relevant metabolite of the tricyclic antidepressant imipramine stimulated the development of more refined synthetic approaches. Initial characterization revealed the compound's propensity to form a stable monohydrate crystalline phase (CAS 6829-98-7), with early researchers noting its distinctive hygroscopic properties and stability requirements, necessitating storage at -20°C to prevent decomposition [2]. The historical progression reflects a broader trend in N-oxide synthesis, moving from brute-force oxidation toward atom-economical and environmentally conscious methodologies.
Contemporary research has focused on transition metal-catalyzed oxidation as a superior approach for Imipramine N-oxide synthesis. These methodologies offer enhanced reaction efficiency and reduced environmental impact compared to classical peracid routes. Particularly significant is the application of chloramine-T (CAT; sodium N-chloro-p-toluenesulfonamide) under acidic conditions (HClO₄ medium), which facilitates the selective oxidation of the tertiary amine group in imipramine. Kinetic studies reveal this catalytic process follows first-order dependence on [CAT]₀ and fractional-order dependence on [imipramine]₀ and [H⁺], suggesting a complex mechanism involving pre-equilibrium formation of an imipramine-CAT complex before the rate-determining oxidation step [9].
The reaction proceeds via the hypochlorous acid (HOCl) pathway, where CAT acts as a stable source of electrophilic chlorine. A critical step involves the nucleophilic attack by the imipramine nitrogen atom on the chlorine center of CAT, forming a transient N-chloro intermediate that rapidly hydrolyzes to the N-oxide. The catalytic cycle is completed by the reduction of CAT to p-toluenesulfonamide (PTS), which exhibits inhibitory effects on the reaction rate when accumulated, confirming its involvement in a pre-equilibrium step. This method achieves near-quantitative conversion to Imipramine N-oxide at ambient temperature (300 K) with a 1:1 stoichiometry, offering significant advantages in yield and purity over non-catalytic methods [9].
Table 1: Kinetic Parameters for Chloramine-T Catalyzed Oxidation of Imipramine
[HClO₄] (10⁻³ mol/dm³) | [Imipramine]₀ (10⁻³ mol/dm³) | k' (10⁻⁴ s⁻¹) |
---|---|---|
1.0 | 4.0 | 5.94 |
2.9 | 4.0 | 7.54 |
5.0 | 4.0 | 9.60 |
10.0 | 4.0 | 11.9 |
15.0 | 4.0 | 13.7 |
The synthesis of the stable monohydrate form (C₁₉H₂₄N₂O·H₂O) requires precise control over crystallization parameters and post-synthetic processing. Key factors influencing monohydrate formation include:
The monohydrate's hygroscopic nature necessitates strict storage conditions (-20°C freezer) to prevent deliquescence or conversion to higher hydrates. Analytical techniques including dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA) confirm the monohydrate loses its water molecule between 95-105°C, coinciding with the crystal structure transition observed via hot-stage microscopy [2]. Stabilization is further enhanced by incorporating protective excipients during pharmaceutical formulation, such as cellulose-based matrices that buffer against humidity fluctuations.
Recent advances align with green chemistry principles (atom economy, waste reduction, safer solvents) to improve the sustainability of Imipramine N-oxide synthesis. Electrochemical synthesis represents a particularly promising green approach. A novel protocol employs controlled-potential electrolysis at carbon electrodes in aqueous acetate buffer (pH 5.0), producing a fluorescent dimeric derivative via an oxidative hydroxylation-dimerization mechanism. This method operates at room temperature without toxic catalysts or oxidants, achieving high yields with minimal waste [8]. The process exemplifies Principle #3 (Less Hazardous Chemical Syntheses) and Principle #6 (Energy Efficiency) of green chemistry [6].
Microwave-assisted synthesis offers another sustainable pathway by drastically reducing reaction times and energy consumption. Polar solvents like ethanol or water under microwave irradiation facilitate rapid N-oxidation with improved yields compared to conventional heating. This technique significantly lowers the E-factor (environmental factor; kg waste per kg product) by minimizing solvent usage and eliminating traditional workup procedures involving halogenated solvents [6]. Additionally, catalytic oxidation using molecular oxygen (O₂) with transition metal complexes (e.g., Fe or Mn porphyrins) provides an atom-economical alternative to stoichiometric oxidants, though this approach requires further optimization for industrial-scale Imipramine N-oxide production.
The synthesis of complex molecules containing N-oxide functionalities presents distinct challenges when comparing solid-phase synthesis (SPS) and traditional solution-phase synthesis.
Table 2: Solution-Phase vs. Solid-Phase Synthesis for N-Oxide Derivatives
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPS) |
---|---|---|
Reaction Scale | Gram to kilogram scale feasible | Milligram to gram scale typical |
Purification Complexity | Complex purification after each step | Simplified purification via filtration |
Automation Potential | Moderate (batch reactors) | High (automated synthesizers) |
Solvent Consumption | High (dilute conditions) | Moderate (concentrated on resin) |
Synthetic Flexibility | Flexible reaction conditions | Limited by resin compatibility |
Yield of Imipramine N-oxide | 65-85% typical | 40-75% (lower due to incomplete steps) |
Solution-phase synthesis offers advantages in reaction monitoring (real-time NMR, HPLC) and flexibility in reaction conditions (broad temperature, pressure, and solvent compatibility). However, it suffers from cumbersome purification requirements after each synthetic step, particularly challenging for polar N-oxide compounds. The synthesis of Imipramine N-oxide in solution demonstrates higher yields (typically 65-85%) but generates significant solvent waste [4] [9].
Solid-phase synthesis, pioneered by Merrifield for peptides, provides distinct advantages for iterative synthetic sequences. While less commonly applied to small molecules like Imipramine N-oxide, SPS enables rapid intermediate purification through simple resin washing, significantly reducing purification bottlenecks. However, challenges include potential incomplete reactions due to site accessibility on resin, lower overall yields (40-75%) due to stepwise efficiency limitations, and constraints on reaction conditions imposed by resin stability. The submonomer approach (successive acylation and displacement cycles) could potentially be adapted for N-oxide synthesis, though this remains unexplored in the literature for Imipramine N-oxide specifically [10]. Recent "mixed-phase" strategies combine solution-phase synthesis of key fragments with final solid-phase functionalization/N-oxidation, potentially offering the best of both approaches for complex derivatives [4].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6